molecular formula C12H14FNO B2381364 1-(3-Fluorobenzyl)piperidin-4-one CAS No. 155868-53-4

1-(3-Fluorobenzyl)piperidin-4-one

Cat. No.: B2381364
CAS No.: 155868-53-4
M. Wt: 207.248
InChI Key: ZFEZKLXZZLRZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)piperidin-4-one is a chemical compound with the molecular formula C12H14FNO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Fluorobenzyl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways. The compound’s fluorine atom enhances its binding affinity to target enzymes, thereby increasing its efficacy .

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-one
  • 1-(3,4-Dichlorobenzyl)piperidin-4-one
  • 1-(4-Bromobenzyl)piperidin-4-one

Comparison: 1-(3-Fluorobenzyl)piperidin-4-one is unique due to the position of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEZKLXZZLRZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.